molecular formula C9H16Cl2N4 B1398454 N1-(6-Chloro-4-pyrimidinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride CAS No. 1220029-17-3

N1-(6-Chloro-4-pyrimidinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride

Cat. No.: B1398454
CAS No.: 1220029-17-3
M. Wt: 251.15 g/mol
InChI Key: PVUHHHQKTRTAFF-UHFFFAOYSA-N
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Description

N1-(6-Chloro-4-pyrimidinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride is a useful research compound. Its molecular formula is C9H16Cl2N4 and its molecular weight is 251.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Nuclear Magnetic Resonance Spectra Applications : Studies on related alkylene-substituted diethylamines, such as N1, N1-diethyl-2,2-dimethylpropane-1,3-diamine, have focused on their nuclear magnetic resonance spectra. This research provides valuable insights into the molecular structure and dynamics of these compounds (Freifelder, Mattoon & Kriese, 1967).

  • Crystal Structure and Magnetic Properties : Derivatives like N-methyl-1,3-propanediamine have been used in synthesizing metal complexes. Research into these complexes has revealed insights into their crystal structures and magnetic properties, which are crucial for understanding their potential applications in various fields, including materials science (Bhowmik et al., 2014).

  • Metal Complex Synthesis and Characterization : Studies have also been conducted on metal complexes containing 1,3-propanediamine derivatives. These complexes have unique structural morphologies, which are essential for applications in coordination chemistry and potentially in catalysis (Caballero et al., 2011).

  • Aminoalkylguanidine Derivatives Synthesis : Research into aminoalkylguanidine derivatives, such as those derived from N1-benzyl-2-methyl-1, 2-propanediamine, has implications in synthetic organic chemistry, offering pathways to novel compounds with potential applications in pharmaceuticals and agrochemicals (Tsuji, Momona & Ueda, 1967).

  • Optical Resolution and Circular Dichroism Studies : Investigations into mixed-diamine palladium(II) complexes, involving derivatives like N, N-dimethyl-1,3-propanediamine, are significant for understanding chiral properties of these complexes. This research is crucial in stereochemistry and for applications in asymmetric synthesis (Nakayama, Komorita & Shimura, 1981).

Properties

IUPAC Name

N-(6-chloropyrimidin-4-yl)-N',N'-dimethylpropane-1,3-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN4.ClH/c1-14(2)5-3-4-11-9-6-8(10)12-7-13-9;/h6-7H,3-5H2,1-2H3,(H,11,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUHHHQKTRTAFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=CC(=NC=N1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.